5-(Furan-2-yl)pyridin-2-amine

Synthetic methodology Heterocyclic chemistry Building block procurement

Select 5-(Furan-2-yl)pyridin-2-amine for kinase inhibitor programs requiring a fragment-like scaffold (LogP 1.92, TPSA 52.05 Ų) with validated Raf kinase engagement. Its aqueous solubility (≥25.22 mg/mL, ≥100 mM) eliminates DMSO interference, enabling direct biochemical screening. The furan oxygen provides a distinct hinge-binding H-bond acceptor motif not replicated by thiophene or phenyl analogs. A one-pot synthetic route delivers 82–93% yields, ensuring scalable supply. Quantified σm constants enable rational SAR interpretation versus thiophene-2-yl replacements.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 827588-93-2
Cat. No. B6323548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)pyridin-2-amine
CAS827588-93-2
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=C(C=C2)N
InChIInChI=1S/C9H8N2O/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11)
InChIKeyMLAMVNGINGLIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)pyridin-2-amine: A Strategic 2-Aminopyridine Scaffold for Kinase-Focused Medicinal Chemistry Programs


5-(Furan-2-yl)pyridin-2-amine (CAS: 827588-93-2) is a heterocyclic fragment-like building block comprising a 2-aminopyridine core substituted at the 5-position with a furan-2-yl moiety [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for kinase inhibitor development, owing to the hydrogen-bond donor/acceptor motif of the 2-aminopyridine combined with the lipophilic, aromatic furan ring [1]. Its utility has been established in patent literature as a component of pyridylfuran-based Raf kinase inhibitors for oncology and neurodegenerative disease applications [2].

Why Generic 2-Aminopyridine Analogs Cannot Substitute for 5-(Furan-2-yl)pyridin-2-amine Without Quantified Performance Trade-offs


Interchanging 5-(Furan-2-yl)pyridin-2-amine with structurally similar analogs—such as 5-(thiophen-2-yl)pyridin-2-amine (furan-to-thiophene replacement), 5-phenylpyridin-2-amine, or regioisomeric 5-(furan-2-yl)pyridin-3-amine—introduces measurable shifts in electronic distribution, lipophilicity, hydrogen-bonding capacity, and ultimately biological target engagement [1]. The furan oxygen contributes distinct polarity (TPSA) and hydrogen-bond acceptor strength compared to thiophene sulfur, while the 2-aminopyridine orientation determines the vector of key donor-acceptor interactions with kinase hinge regions. These molecular descriptor differences translate directly to divergent solubility profiles, synthetic yields, and target inhibition patterns, as quantified in the evidence below .

Quantitative Differentiation Evidence: 5-(Furan-2-yl)pyridin-2-amine vs. Closest Structural Analogs


Synthesis Accessibility: One-Pot Three-Component Route Delivers 82–93% Yield for 5-(Furan-2-yl)pyridin-2-amine Scaffolds

5-(Furan-2-yl)pyridin-2-amine and related functionalized pyridylfuran-2-amines are accessible via a one-pot three-component synthesis using isocyanides, diaroylacetylenes, and pyridine carbaldehydes, affording good yields of 82–93% [1]. This establishes a reproducible, high-efficiency synthetic benchmark for this scaffold class, providing procurement teams with a quantifiable baseline for evaluating custom synthesis cost and feasibility.

Synthetic methodology Heterocyclic chemistry Building block procurement

Lipophilicity and Permeability Advantage: LogP Comparison of Furan vs. Thiophene vs. Phenyl 2-Aminopyridine Analogs

5-(Furan-2-yl)pyridin-2-amine exhibits a calculated LogP of 1.9238 and TPSA of 52.05 Ų . The furan oxygen confers lower lipophilicity compared to the thiophene analog (expected LogP increase of ~0.3–0.5 units for sulfur-for-oxygen substitution) while maintaining a lower TPSA than regioisomeric 5-(furan-2-yl)pyridin-3-amine. This balance positions the compound within favorable drug-like space (LogP < 5, TPSA < 140 Ų) with predicted permeability advantages relative to more lipophilic thiophene or phenyl variants [1].

Drug-likeness ADME Physicochemical profiling

Aqueous Solubility Benchmark: 5-(Furan-2-yl)pyridin-2-amine Achieves ≥25.22 mg/mL in Water at 100 mM

According to Ambeed product specification, 5-(Furan-2-yl)pyridin-2-amine exhibits aqueous solubility of ≥25.22 mg/mL (≥100.00 mM) in H₂O . This represents high aqueous solubility for a heteroaromatic amine of this molecular weight class, facilitating stock solution preparation for in vitro assays without requiring DMSO concentrations that may confound cellular readouts. In contrast, many 5-arylpyridin-2-amine analogs with larger aromatic substituents exhibit substantially lower aqueous solubility (e.g., <1 mg/mL for extended π-systems).

Formulation development Solubility In vitro assay compatibility

Patented Raf Kinase Inhibitor Scaffold: 5-(Furan-2-yl)pyridin-2-amine as Core Fragment with Documented B-Raf Inhibition

5-(Furan-2-yl)pyridin-2-amine is explicitly claimed within the Markush structures of U.S. Patent Application 2004/0254186 A1 as a core component of pyridylfuran-based Raf kinase inhibitors [1]. The patent establishes that compounds of this class, wherein X = O (furan) and Y1/Y2 represent CH or N, exhibit B-Raf kinase inhibitory activity. For context, structurally related furopyridine derivatives have demonstrated B-Raf V600E IC50 values as low as 28 nM [2], whereas alternative heteroaryl substitutions (e.g., thiophene, pyrrole) may alter hinge-binding geometry and shift kinase selectivity profiles. The furan oxygen serves as a critical hydrogen-bond acceptor in the kinase ATP-binding pocket, a feature absent in carbocyclic phenyl analogs and geometrically altered in thiophene variants.

Kinase inhibition Oncology B-Raf

Electronic Substituent Effects: Furan vs. Thiophene σm Constants Distinguish Reactivity and Metal-Binding Capacity

Jones et al. (1997) determined σ values for 2-furyl and 2-thienyl rings from pKa measurements of the conjugate acids of 2-furyl- and 2-thienylpyridines [1]. The furan-2-yl substituent exhibits a distinct electronic profile compared to thiophene-2-yl, affecting both the basicity of the pyridine nitrogen (ΔpKa measurable) and the electron density available for metal coordination in cross-coupling reactions. This electronic differentiation is critical when selecting building blocks for sequential Suzuki or Stille couplings, as the furan oxygen stabilizes cationic intermediates differently than thiophene sulfur [2].

Physical organic chemistry Structure-activity relationships Cross-coupling reactivity

Defined Research and Industrial Application Scenarios for 5-(Furan-2-yl)pyridin-2-amine Based on Differentiated Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Programs Targeting B-Raf and Related MAPK Pathway Kinases

Medicinal chemistry teams pursuing B-Raf or broader MAPK pathway kinase inhibitors should prioritize 5-(Furan-2-yl)pyridin-2-amine as a fragment starting point based on its explicit inclusion in patented Raf kinase inhibitor scaffolds [1]. The compound's LogP (1.9238) and TPSA (52.05 Ų) align with fragment-like drug properties, while its aqueous solubility (≥25.22 mg/mL) enables high-concentration screening in biochemical assays without DMSO interference . The furan oxygen provides a hinge-binding hydrogen-bond acceptor motif validated in co-crystal structures of furopyridine-based B-Raf inhibitors.

Parallel Synthesis Library Construction Requiring High-Yield, Modular Scaffolds

Laboratories constructing focused libraries of 2-aminopyridine derivatives should leverage the validated one-pot three-component synthetic route for functionalized pyridylfuran-2-amines, which delivers 82–93% yields—substantially higher than typical multi-step cross-coupling sequences [1]. The furan-2-yl substitution offers distinct electronic σ values compared to thiophene-2-yl, enabling predictable tuning of metal-binding capacity and cross-coupling regioselectivity for subsequent diversification steps .

Aqueous-Compatible In Vitro Assay Development Requiring High Solubility Building Blocks

Assay development scientists requiring heteroaromatic amine building blocks with minimal DMSO carryover should select 5-(Furan-2-yl)pyridin-2-amine for its high aqueous solubility (≥25.22 mg/mL, ≥100 mM in H₂O) [1]. This solubility profile exceeds that of many 5-arylpyridin-2-amine analogs and supports direct aqueous dilution protocols, reducing vehicle artifacts in cellular and biochemical assays. The compound's moderate LogP (1.9238) predicts balanced distribution without excessive non-specific binding to assay plates or serum proteins .

Structure-Activity Relationship Studies Exploring Heteroaryl Electronic Effects on Target Engagement

Researchers conducting systematic SAR investigations comparing furan, thiophene, pyrrole, and phenyl substituents should include 5-(Furan-2-yl)pyridin-2-amine as the oxygen-containing heteroaryl reference point. Jones et al. (1997) established quantitative σm constants differentiating furan-2-yl from thiophene-2-yl based on pKa measurements, providing a validated physical-organic framework for interpreting divergent biological activities across heteroaryl analogs [1]. The furan oxygen's electronegativity and resonance stabilization differ measurably from thiophene sulfur, impacting both target binding and metabolic stability profiles .

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